molecular formula C4H9BrO B1626315 3-Bromobutan-2-ol CAS No. 5798-80-1

3-Bromobutan-2-ol

Cat. No.: B1626315
CAS No.: 5798-80-1
M. Wt: 153.02 g/mol
InChI Key: JCYSVJNMXBWPHS-UHFFFAOYSA-N
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Description

3-Bromobutan-2-ol is an organic compound with the molecular formula C₄H₉BrO It is a secondary alcohol with a bromine atom attached to the third carbon atom and a hydroxyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobutan-2-ol can be synthesized through the bromination of butan-2-ol. The reaction typically involves the use of hydrobromic acid (HBr) or bromine (Br₂) in the presence of a catalyst or under specific conditions to facilitate the substitution of a hydroxyl group with a bromine atom.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors where butan-2-ol is treated with brominating agents under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form butan-2-ol by removing the bromine atom.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of butan-2-ol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are used.

Major Products Formed:

    Oxidation: Butan-2-one or butanoic acid.

    Reduction: Butan-2-ol.

    Substitution: Butan-2-ol or other substituted products depending on the nucleophile used.

Scientific Research Applications

3-Bromobutan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated alcohols.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Bromobutan-2-ol involves its interaction with nucleophiles or electrophiles in chemical reactions. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    1-Bromobutane: A primary brominated alcohol with different reactivity due to the position of the bromine atom.

    2-Bromobutane: A secondary brominated alcohol similar to 3-Bromobutan-2-ol but with the bromine atom on the second carbon.

    3-Chlorobutan-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness: this compound is unique due to the specific positioning of the bromine and hydroxyl groups, which influences its reactivity and the types of reactions it can undergo. Its secondary alcohol structure also differentiates it from primary and tertiary brominated alcohols, affecting its chemical behavior and applications.

Properties

IUPAC Name

3-bromobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-3(5)4(2)6/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYSVJNMXBWPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500447
Record name 3-Bromobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5798-80-1
Record name 3-Bromo-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5798-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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